Lipophilicity (XLogP3) Differentiation from N-Desmethyl and Ether-Linked Analogs
The N-methyl group on the imidazole ring of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine contributes to a computed XLogP3 of 0.6 [1], which is more lipophilic than the hypothetical N-desmethyl analog 2-((1H-imidazol-2-yl)thio)pyrazine (predicted XLogP3 ≈ -0.1) . This 0.7 log unit difference corresponds to approximately a 5-fold increase in octanol/water partition coefficient, which can improve passive membrane permeability while retaining aqueous solubility. In contrast, a hypothetical ether-linked analog 2-((1-methyl-1H-imidazol-2-yl)oxy)pyrazine would be predicted to have a lower XLogP3 (~0.2) owing to the greater electronegativity of oxygen relative to sulfur .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem computed, XLogP3 3.0) |
| Comparator Or Baseline | Des-methyl analog: predicted XLogP3 ≈ -0.1; Ether analog: predicted XLogP3 ≈ 0.2 (ChemSpider/ACD/Labs predictions) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. des-methyl; ΔXLogP3 = +0.4 vs. ether |
| Conditions | Computed properties; experimental logP not publicly available for this compound |
Why This Matters
For procurement decisions in drug discovery programs, a XLogP3 near 0.6 places this compound in a lipophilicity range favorable for lead-like properties, offering a measurable advantage over more polar des-methyl or ether analogs for targets requiring membrane penetration.
- [1] PubChem. 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrazine. CID 130716418. Computed Properties: XLogP3-AA = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/1864112-37-7 View Source
